Vonoprazan

Catalog No.
S546857
CAS No.
881681-00-1
M.F
C17H16FN3O2S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vonoprazan

CAS Number

881681-00-1

Product Name

Vonoprazan

IUPAC Name

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C17H16FN3O2S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3

InChI Key

BFDBKMOZYNOTPK-UHFFFAOYSA-N

SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3

Solubility

Slightly soluble

Synonyms

1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, TAK 438, TAK-438, TAK438, Vonoprazan

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3

Description

The exact mass of the compound Vonoprazan is 345.0947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Superior Acid Suppression:

Unlike traditional Proton Pump Inhibitors (PPIs) that block acid production within the stomach, Vonoprazan works through a different mechanism. It acts as a Potassium-Competitive Acid Blocker (KCAB), binding directly to potassium channels on gastric parietal cells. This unique action leads to a more potent and sustained suppression of acid secretion []. Studies have shown that Vonoprazan demonstrates superior acid suppression compared to Lansoprazole, a widely used PPI [].

Faster Symptom Improvement and Mucosal Healing:

Clinical trials have evaluated Vonoprazan's efficacy in treating GERD. Research by Miyazaki et al. [] suggests that Vonoprazan offers faster relief from GERD symptoms like heartburn compared to Lansoprazole. Additionally, a systematic review and meta-analysis by Li et al. [] found that Vonoprazan achieved higher rates of mucosal healing in the esophagus when compared to PPIs. This faster healing could potentially reduce the risk of complications associated with chronic GERD.

Potential Advantages over PPIs:

While PPIs are the mainstay of GERD treatment, concerns exist regarding their long-term use. Some studies suggest a link between PPI use and increased risks of infections and bone fractures []. Vonoprazan's unique mechanism of action might offer advantages. Studies by Ma et al. indicate that Vonoprazan demonstrates similar safety profiles to PPIs, but further research is needed to determine its long-term safety compared to traditional GERD medications.

Vonoprazan is a novel pharmaceutical compound classified as a potassium-competitive acid blocker (PCAB). It functions primarily by inhibiting the hydrogen-potassium ATPase enzyme, which is crucial for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the ATPase, vonoprazan competes with potassium ions for binding at the active site of the enzyme, allowing for a reversible inhibition mechanism. This unique action results in a significantly more potent suppression of gastric acid secretion, estimated to be approximately 350 times more effective than lansoprazole, a commonly used PPI .

The compound is typically administered in its fumarate salt form and has been utilized in clinical settings for the treatment of various acid-related gastrointestinal disorders, including gastroesophageal reflux disease and peptic ulcers. It was first approved for use in Japan in February 2015 and has gained attention due to its rapid onset of action and prolonged duration of effect .

Unlike PPIs, which irreversibly block the H+,K+-ATPase enzyme, Vonoprazan competitively binds to the enzyme's potassium-binding site in a reversible manner []. This competitive inhibition disrupts the proton exchange process, leading to a significant reduction in gastric acid secretion [].

. The most common methods include:

  • Reduction of Ethyl Ester: The process begins with the reduction of an ethyl ester to an alcohol.
  • Oxidation to Aldehyde: The alcohol is then oxidized to form an aldehyde.
  • Reductive Amination: The aldehyde undergoes reductive amination with methylamine to yield a pyrrole intermediate.
  • Formation of Fumarate Salt: Finally, the free base is reacted with fumaric acid to produce vonoprazan fumarate .

These steps can vary slightly depending on the specific synthetic route employed, but they generally involve similar transformations that utilize various reagents and conditions to achieve the desired product.

Vonoprazan exhibits significant biological activity as an inhibitor of gastric acid secretion. Its mechanism of action allows it to effectively suppress both basal and stimulated gastric acid production at the parietal cell level. Studies have shown that vonoprazan can maintain intragastric pH levels above 4.0 for extended periods, which is beneficial in treating acid-related disorders .

In addition to its primary action on hydrogen-potassium ATPase, vonoprazan has demonstrated efficacy against Helicobacter pylori when used in combination with antibiotics, enhancing eradication rates compared to traditional therapies .

The synthesis methods for vonoprazan are notable for their complexity and efficiency. Three prominent methods are described:

  • Method I: Involves six steps, including reduction, oxidation, and reductive amination, culminating in salt formation with fumaric acid.
  • Method II: Comprises seven steps that include bromination and fluorination in addition to the basic synthesis steps.
  • Method III: A more streamlined approach that utilizes five steps focusing on sulfonylation before reductive amination and salification .

Each method highlights different aspects of organic synthesis techniques while emphasizing the importance of controlling reaction conditions and reagent selection.

Vonoprazan has several clinical applications primarily related to gastrointestinal health:

  • Treatment of Gastroesophageal Reflux Disease: Administered at doses of 10-20 mg daily.
  • Management of Peptic Ulcers: Effective in both treatment and prevention scenarios.
  • Helicobacter pylori Eradication: Used in combination therapies with antibiotics like clarithromycin and amoxicillin .

Its unique mechanism provides advantages over traditional PPIs, particularly in terms of onset speed and duration of action.

Interaction studies involving vonoprazan have revealed important pharmacokinetic considerations:

  • Metabolism: Vonoprazan is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can lead to interactions with other drugs metabolized by this pathway.
  • Drug-Drug Interactions: Co-administration with clarithromycin has shown increased plasma levels of both drugs due to metabolic inhibition .
  • Impact on Gastrin Levels: Vonoprazan tends to elevate serum gastrin concentrations significantly compared to traditional PPIs, which may have implications for long-term use .

Vonoprazan stands out among gastrointestinal medications due to its unique mechanism as a potassium-competitive acid blocker. Here are some similar compounds for comparison:

CompoundClassMechanismPotency (vs Lansoprazole)Unique Features
LansoprazoleProton Pump InhibitorIrreversible inhibition of H+, K+-ATPaseBaselineTraditional PPI
OmeprazoleProton Pump InhibitorIrreversible inhibitionBaselineFirst PPI developed
RabeprazoleProton Pump InhibitorIrreversible inhibitionBaselineShorter half-life compared to others
EsomeprazoleProton Pump InhibitorIrreversible inhibitionBaselineS-enantiomer of omeprazole
DexlansoprazoleProton Pump InhibitorIrreversible inhibitionBaselineDual delayed-release formulation

Vonoprazan's ability to provide rapid and sustained gastric acid suppression differentiates it from these traditional agents, making it a valuable option in clinical practice .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

345.09472610 g/mol

Monoisotopic Mass

345.09472610 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

194.8°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1R5L3J156G

Drug Indication

Vonoprazan, in combination with amoxicillin and clarithromycin in a co-packaged product, is indicated for the treatment of _Helicobacter pylori_ (_H. pylori_) infection in adults. Another co-packaged product with only vonoprazan and amoxicillin is also indicated for the treatment of _H. pylori_ infection in adults.
Treatment of gastroesophageal reflux disease, Treatment of Helicobacter pylori infection

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BC - Proton pump inhibitors
A02BC08 - Vonoprazan

Mechanism of Action

Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner. Through this mechanism, vonoprazan suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells. Although both classes of drugs inhibit the H+, K+-ATPase, the mechanism of action of PCABs differs from that of proton-pump inhibitors (PPIs). PPIs form a covalent disulphide bond with a cysteine residue on the H+, K+-ATPase, which leads to the inactivation of the enzyme, while PCABs interfere with the binding of K+ to the H+, K+-ATPase.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP4 [HSA:495 496] [KO:K01542 K01543]

Other CAS

881681-00-1

Absorption Distribution and Excretion

Vonoprazan has time-independent pharmacokinetics, and steady-state concentrations are reached after 3 to 4 days. In patients given a single dose of vonoprazan, the AUC0-12h, Cmax and Tmax were 154.8 ng*hr/mL, 25.2 ng/mL, and 2.5 h. In patients given vonoprazan twice daily, the AUC0-12h, Cmax and Tmax were 272.5 ng*hr/mL, 37.8 ng/mL, and 3.0 h. In patients given 10 mg to 40 mg of vonoprazan daily for 7 days, the AUC and Cmax increased in a dose-proportional manner. In healthy subjects given 20 mg of vonoprazan, a high-fat meal led to a 5% and 15% increase in Cmax and AUC; however, these changes were not considered clinically significant.
Vonoprazan is excreted in urine (67%) and feces (31%). Approximately 8% and 1.4% of the dose administered are recovered unchanged in urine and feces, respectively.
Vonoprazan has an apparent oral volume of distribution of 1001 L following a single dose (20 mg). At steady state, the apparent oral volume of distribution of vonoprazan is 782.7 L.
Vonoprazan has an apparent oral clearance of 97.3 L/h following a single dose (20 mg). At steady state, the apparent oral clearance of vonoprazan is 81.3 L/h.

Metabolism Metabolites

Vonoprazan is metabolized by several cytochrome P450 (CYP) isoforms, mainly CYP3A4, and to a lesser extent CYP3A5, CYP2B6, CYP2C19, CYP2C9 and CYP2D6. Sulfo- and glucuronosyl-transferases also participate in the metabolism of vonoprazan, and all metabolites are pharmacologically inactive. CYP3A4 converts vonoprazan into metabolites M-I and M-II, which are then converted to glucuronic-acid-conjugated products M-I-G and M-II-G, respectively. Unlike proton pump inhibitors, the presence of CYP2C19 polymorphisms does not have a significant effect on the pharmacokinetics of vonoprazan.

Wikipedia

Vonoprazan
Calcium_ferrocyanide

Biological Half Life

Vonoprazan has an elimination half-life of 7.1 h following a single dose (20 mg). At steady state, the elimination half-life of vonoprazan is 6.8 h.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Yamasaki H, Kawaguchi N, Nonaka M, Takahashi J, Morohashi A, Hirabayashi H, Moriwaki T, Asahi S. In vitro metabolism of TAK-438, vonoprazan fumarate, a novel potassium-competitive acid blocker. Xenobiotica. 2016 Jul 14:1-8. [Epub ahead of print] PubMed PMID: 27414183.
2: Otake K, Sakurai Y, Nishida H, Fukui H, Tagawa Y, Yamasaki H, Karashima M, Otsuka K, Inatomi N. Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438). Adv Ther. 2016 Jul;33(7):1140-57. doi: 10.1007/s12325-016-0345-2. Review. PubMed PMID: 27287852.
3: Kogame A, Takeuchi T, Nonaka M, Yamasaki H, Kawaguchi N, Bernards A, Tagawa Y, Morohashi A, Kondo T, Moriwaki T, Asahi S. Disposition and metabolism of TAK-438 (vonoprazan fumarate), a novel potassium-competitive acid blocker, in rats and dogs. Xenobiotica. 2016 May 26:1-12. [Epub ahead of print] PubMed PMID: 27225050.
4: Matsukawa J, Kogame A, Tagawa Y, Inatomi N. Radiographic Localization Study of a Novel Potassium-Competitive Acid Blocker, Vonoprazan, in the Rat Gastric Mucosa. Dig Dis Sci. 2016 Jul;61(7):1888-94. doi: 10.1007/s10620-016-4100-y. PubMed PMID: 26961787.
5: Yoneyama T, Teshima K, Jinno F, Kondo T, Asahi S. A validated simultaneous quantification method for vonoprazan (TAK-438F) and its 4 metabolites in human plasma by the liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 15;1015-1016:42-9. doi: 10.1016/j.jchromb.2016.01.051. PubMed PMID: 26896571.
6: Liu L, Cao N, Ma X, Xiong K, Sun L, Zou Q. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. J Sep Sci. 2016 Apr;39(7):1232-41. doi: 10.1002/jssc.201501154. PubMed PMID: 26843471.
7: Matsukawa J, Inatomi N, Otake K. [Pharmacological and clinical profiles of a novel potassium-competitive acid blocker, vonoprazan fumarate (Takecab(®) 10 mg and 20 mg)]. Nihon Yakurigaku Zasshi. 2015 Nov;146(5):275-82. doi: 10.1254/fpj.146.275. Review. Japanese. PubMed PMID: 26558313.
8: Echizen H. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clin Pharmacokinet. 2016 Apr;55(4):409-18. doi: 10.1007/s40262-015-0326-7. Review. PubMed PMID: 26369775.
9: Arikawa Y, Nishida H, Kurasawa O, Hasuoka A, Hirase K, Inatomi N, Hori Y, Matsukawa J, Imanishi A, Kondo M, Tarui N, Hamada T, Takagi T, Takeuchi T, Kajino M. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamin e fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). J Med Chem. 2012 May 10;55(9):4446-56. doi: 10.1021/jm300318t. PubMed PMID: 22512618.

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